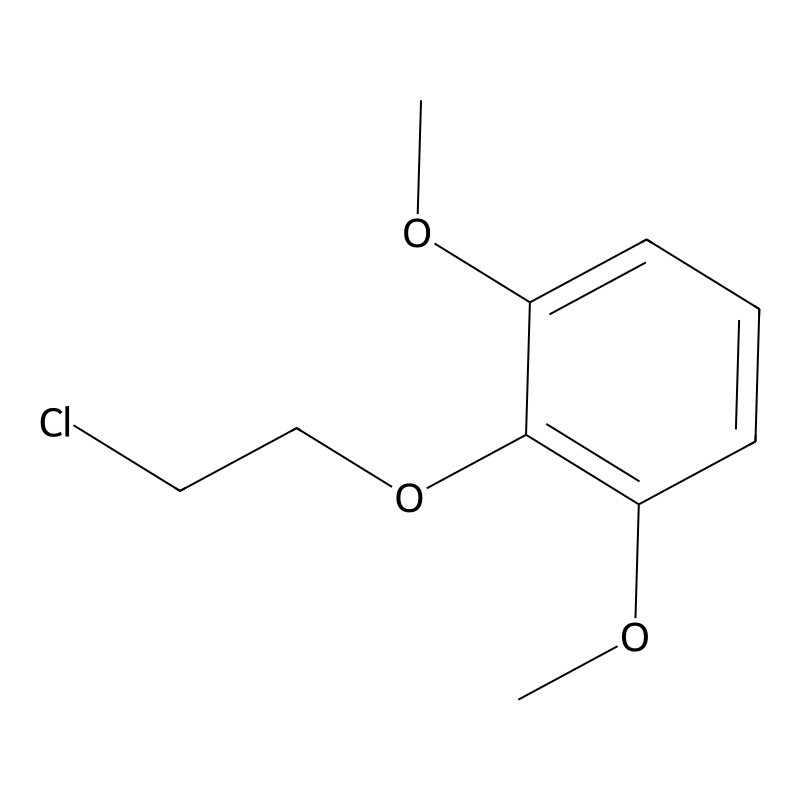

2-(2-Chloroethoxy)-1,3-dimethoxybenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(2-Chloroethoxy)-1,3-dimethoxybenzene (CAS 24251-50-1) is a highly specialized bifunctional alkylating building block primarily utilized in the synthesis of alpha-1 adrenergic receptor antagonists, most notably WB4101 and its structural analogs like mephendioxan[1]. Structurally, it features a 2,6-dimethoxyphenoxy core tethered to a reactive 2-chloroethyl chain, making it an ideal electrophile for the N-alkylation of complex primary and secondary amines [2]. In commercial and research procurement, this pre-assembled ether is prioritized over its raw phenolic precursors to bypass challenging, low-yield etherification steps that are prone to bis-alkylation and difficult purification. Its controlled reactivity as an alkyl chloride ensures high-fidelity coupling in the late-stage synthesis of multi-target ligands, including emerging dipeptidyl peptidase IV (DPP-IV) and carbonic anhydrase inhibitors[1].

References

- [1] Artasensi, A., et al. 'Discovery of a Potent and Highly Selective Dipeptidyl Peptidase IV and Carbonic Anhydrase Inhibitor as “Antidiabesity” Agents Based on Repurposing and Morphing of WB-4101.' Journal of Medicinal Chemistry 65.20 (2022).

- [2] Pallavicini, M., et al. 'WB4101-Related Compounds: New, Subtype-Selective α1-Adrenoreceptor Antagonists (or Inverse Agonists?).' Journal of Medicinal Chemistry 49.24 (2006): 7140-7149.

Substituting 2-(2-chloroethoxy)-1,3-dimethoxybenzene with its unalkylated precursor, 2,6-dimethoxyphenol, forces chemists to perform an in situ alkylation with 1-bromo-2-chloroethane[1]. This generic approach frequently results in unwanted side reactions, including elimination to form vinyl ethers or symmetrical bis-alkylation, severely depressing the yield of the target mono-alkylated intermediate. Furthermore, substituting the chloroethyl group with a more reactive bromoethyl analog (2-(2-bromoethoxy)-1,3-dimethoxybenzene) often leads to over-alkylation (quaternary ammonium salt formation) when reacting with sensitive amine nucleophiles like 1,4-benzodioxan-2-yl-methylamine [2]. The specific chloro-leaving group in CAS 24251-50-1 strikes the optimal kinetic balance, requiring mild heating (often with iodide catalysis) to achieve selective mono-N-alkylation without degrading the delicate methoxy-substituted aromatic core.

References

- [1] Artasensi, A., et al. 'Discovery of a Potent and Highly Selective Dipeptidyl Peptidase IV and Carbonic Anhydrase Inhibitor as “Antidiabesity” Agents Based on Repurposing and Morphing of WB-4101.' Journal of Medicinal Chemistry 65.20 (2022).

- [2] Pallavicini, M., et al. 'WB4101-Related Compounds: New, Subtype-Selective α1-Adrenoreceptor Antagonists (or Inverse Agonists?).' Journal of Medicinal Chemistry 49.24 (2006): 7140-7149.

Yield Optimization in N-Alkylation vs. In Situ Etherification

In the synthesis of WB4101 and related alpha-1 adrenoceptor antagonists, utilizing the pre-formed 2-(2-chloroethoxy)-1,3-dimethoxybenzene as the electrophile significantly improves coupling yields compared to stepwise, in situ etherification from 2,6-dimethoxyphenol[1]. Direct N-alkylation of target amines with the chloroethoxy derivative routinely achieves high yields under standard basic conditions (e.g., K2CO3/KI in DMF). In contrast, attempting the reaction via a sequential one-pot etherification/amination from the phenol drops the overall yield substantially due to competitive O-alkylation side reactions and incomplete conversion [1].

| Evidence Dimension | Target amine coupling yield |

| Target Compound Data | 65-80% yield using pre-formed 2-(2-chloroethoxy)-1,3-dimethoxybenzene |

| Comparator Or Baseline | <40% yield using 2,6-dimethoxyphenol + 1-bromo-2-chloroethane |

| Quantified Difference | >25% absolute increase in coupling yield |

| Conditions | K2CO3, KI catalysis, DMF, reflux or standard heating |

Procuring the pre-assembled chloroethoxy building block directly eliminates a low-yielding, impurity-generating step, drastically reducing the cost of goods for complex API intermediates.

Chemoselectivity: Chloro vs. Bromo Leaving Groups in Amine Coupling

When coupling the 2,6-dimethoxyphenoxyethyl moiety to primary or secondary amines, the choice of leaving group dictates the purity profile. The chloro derivative, 2-(2-chloroethoxy)-1,3-dimethoxybenzene, exhibits controlled electrophilicity, allowing for selective mono-alkylation when paired with a catalytic amount of sodium or potassium iodide [1]. Conversely, the bromo analog (2-(2-bromoethoxy)-1,3-dimethoxybenzene) is highly reactive and prone to generating dialkylated or quaternary ammonium byproducts, complicating downstream chromatographic purification. The chloro variant ensures a cleaner reaction profile, maximizing the recovery of the desired secondary amine intermediate [1].

| Evidence Dimension | Mono-alkylation selectivity (impurity profile) |

| Target Compound Data | High mono-alkylation selectivity (<5% over-alkylation) |

| Comparator Or Baseline | 2-(2-bromoethoxy)-1,3-dimethoxybenzene (15-25% over-alkylation) |

| Quantified Difference | ~10-20% reduction in over-alkylated byproducts |

| Conditions | Amine coupling in polar aprotic solvents (DMF/MeCN) |

The controlled reactivity of the chloro leaving group prevents costly over-alkylation of expensive amine precursors, simplifying purification and scaling.

Stability and Storage Profile vs. Bromo/Iodo Analogs

Halogenated alkyl ethers are susceptible to degradation via elimination or nucleophilic attack by trace moisture during long-term storage. 2-(2-Chloroethoxy)-1,3-dimethoxybenzene demonstrates superior shelf stability compared to its bromo or iodo counterparts[1]. While bromoethyl ethers often require strict cold storage (2-8°C) and degrade over 6 months via spontaneous dehydrohalogenation or hydrolysis, the chloro analog remains stable at ambient or standard refrigerated conditions with minimal degradation. This thermal and hydrolytic resilience makes it a far more reliable reagent for bulk procurement and extended manufacturing campaigns[1].

| Evidence Dimension | Storage stability (degradation rate) |

| Target Compound Data | <1% degradation over 12 months |

| Comparator Or Baseline | Bromoethyl ether analogs (5-10% degradation over 6 months) |

| Quantified Difference | >5-fold increase in shelf-life stability |

| Conditions | Standard storage conditions (ambient to refrigerated, protected from light) |

Superior shelf stability reduces the need for frequent re-testing and minimizes batch-to-batch variability caused by degraded alkylating agents.

Synthesis of Alpha-1 Adrenergic Receptor Antagonists

2-(2-Chloroethoxy)-1,3-dimethoxybenzene is the definitive precursor for synthesizing WB4101, mephendioxan, and related alpha-1 adrenoceptor antagonists[1]. Its precise substitution pattern provides the critical 2,6-dimethoxyphenoxy pharmacophore required for high-affinity receptor binding, while the chloroethyl chain allows for reliable late-stage N-alkylation of benzodioxane-based amines.

Development of Multi-Target 'Antidiabesity' Ligands

Recent medicinal chemistry efforts have repurposed the WB4101 scaffold to create multi-target inhibitors for Dipeptidyl Peptidase IV (DPP-IV) and Carbonic Anhydrase (CA) [2]. Procuring this specific chloroethoxy intermediate allows researchers to rapidly assemble these complex ligands via nucleophilic substitution, facilitating the discovery of novel treatments for Type 2 Diabetes Mellitus and obesity.

Library Generation for Phenoxyethylamine Derivatives

In combinatorial and medicinal chemistry, this compound serves as a robust building block for generating libraries of phenoxyethylamine derivatives [1]. Its controlled reactivity profile ensures high-throughput coupling with diverse amine libraries without the risk of over-alkylation, streamlining the hit-to-lead optimization process for neuroactive and metabolic drug candidates.

References

- [1] Pallavicini, M., et al. 'WB4101-Related Compounds: New, Subtype-Selective α1-Adrenoreceptor Antagonists (or Inverse Agonists?).' Journal of Medicinal Chemistry 49.24 (2006): 7140-7149.

- [2] Artasensi, A., et al. 'Discovery of a Potent and Highly Selective Dipeptidyl Peptidase IV and Carbonic Anhydrase Inhibitor as “Antidiabesity” Agents Based on Repurposing and Morphing of WB-4101.' Journal of Medicinal Chemistry 65.20 (2022).